molecular formula C10H11N3 B12892414 5-Methyl-3-phenyl-1H-pyrazol-1-amine CAS No. 77202-05-2

5-Methyl-3-phenyl-1H-pyrazol-1-amine

Cat. No.: B12892414
CAS No.: 77202-05-2
M. Wt: 173.21 g/mol
InChI Key: CUKBLKMAMQWDTL-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1H-pyrazol-1-amine is an organic compound belonging to the pyrazole family It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine typically involves the reaction of appropriate hydrazines with β-ketoesters or β-diketones. One common method is the cyclization of 3-phenyl-1-methyl-1H-pyrazol-5-amine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

5-Methyl-3-phenyl-1H-pyrazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine
  • 5-Amino-3-methyl-1-phenylpyrazole
  • 1-Phenyl-3-methyl-5-aminopyrazole

Uniqueness

5-Methyl-3-phenyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

77202-05-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-methyl-3-phenylpyrazol-1-amine

InChI

InChI=1S/C10H11N3/c1-8-7-10(12-13(8)11)9-5-3-2-4-6-9/h2-7H,11H2,1H3

InChI Key

CUKBLKMAMQWDTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1N)C2=CC=CC=C2

Origin of Product

United States

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